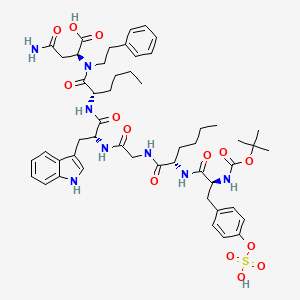

Jmv 167

Description

Properties

CAS No. |

120775-49-7 |

|---|---|

Molecular Formula |

C51H68N8O14S |

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H68N8O14S/c1-6-8-18-38(56-46(63)40(58-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(69,70)71)45(62)54-31-44(61)55-41(28-34-30-53-37-20-14-13-17-36(34)37)47(64)57-39(19-9-7-2)48(65)59(42(49(66)67)29-43(52)60)26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,53H,6-9,18-19,25-29,31H2,1-5H3,(H2,52,60)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,68)(H,66,67)(H,69,70,71)/t38-,39-,40-,41+,42-/m0/s1 |

InChI Key |

QEGWRYYJMIBQEC-DNOUOQLUSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

120775-49-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXGWXN |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boc-Tyr(So3H)-Nle-Gly-Trp-Nle-Asp-NHCH2-CH2-C6H5 JMV 167 JMV-167 tert-butoxycarbonyl-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid phenethylamide |

Origin of Product |

United States |

Foundational & Exploratory

JMV 167 (JMV-180): A Technical Guide to Cholecystokinin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cholecystokinin (CCK) receptor binding affinity of the synthetic peptide analog JMV-180, often referenced in the context of the JMV peptide series. This document summarizes key binding data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways. The initial query for "JMV 167" has been interpreted as referring to the well-characterized compound JMV-180, a partial agonist at the CCKA receptor.

Quantitative Binding Affinity of JMV-180

JMV-180 exhibits a distinct binding profile for cholecystokinin receptors, acting as a partial agonist at the CCKA receptor subtype. Its affinity has been characterized in various systems, revealing high affinity for the CCKA receptor. Notably, in rat pancreatic acini, which are rich in CCKA receptors, JMV-180 has been shown to interact with both high and low-affinity states of the receptor.

| Compound | Receptor Subtype | Species/Tissue/Cell Line | Binding Parameter | Value (nM) | Reference |

| JMV-180 | CCKA | Human Neuroblastoma IMR-32 cells | IC50 | 1.7 | [1] |

| JMV-180 | CCK (High-Affinity State) | Rat Pancreatic Acini | Kd | 2.2 | [2] |

| JMV-180 | CCK (Low-Affinity State) | Rat Pancreatic Acini | Kd | 19 | [2] |

Experimental Protocols: Radioligand Binding Assay for CCK Receptors

The determination of JMV-180's binding affinity for CCK receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.

Preparation of Receptor Source

-

Cell Culture and Membrane Preparation:

-

Cells expressing the cholecystokinin receptor of interest (e.g., IMR-32 cells for human CCKA) are cultured to a sufficient density.

-

The cells are harvested, washed with a suitable buffer (e.g., ice-cold phosphate-buffered saline), and then homogenized in a lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Tissue Homogenates:

-

Tissue rich in the target receptor (e.g., rat pancreas for CCKA) is dissected and homogenized in a suitable buffer.

-

The homogenate is then processed similarly to the cell culture membrane preparation to isolate the membrane fraction.

-

Competitive Binding Assay

-

Incubation: A constant concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-8) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of the unlabeled competing ligand (JMV-180) are added to the incubation mixture.

-

Non-specific Binding Control: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled, potent CCK receptor ligand to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a specific duration at a controlled temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis

-

The specific binding at each concentration of the competing ligand is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Signaling Pathways of the CCKA Receptor

References

In-Depth Technical Guide to JMV 167: A Cholecystokinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 167 is a potent and selective antagonist of the cholecystokinin (CCK) receptors, playing a crucial role in the modulation of physiological processes mediated by CCK. This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological characteristics of this compound. It includes a summary of its chemical and physical properties, a detailed exploration of its mechanism of action through the CCK receptor signaling pathway, and available data on its biological effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on gastroenterology and neuroscience.

Core Molecular and Chemical Properties

This compound is a synthetic peptide analog designed to competitively inhibit the binding of cholecystokinin to its receptors. Its structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 120775-49-7 | [1][2] |

| Molecular Formula | C51H68N8O14S | [2] |

| Molecular Weight | 1049.21 g/mol | [2] |

| Sequence | Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-Phenylethylamine | N/A |

| Description | Cholecystokinin receptor antagonist | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist at cholecystokinin receptors, specifically the CCKA and CCKB subtypes.[3] These receptors are G-protein coupled receptors (GPCRs) that are approximately 50% homologous.[4] The CCKA receptor is found predominantly in the gastrointestinal tract, while the CCKB receptor is more prevalent in the central nervous system.[3][5]

Upon binding of the endogenous ligand, cholecystokinin, these receptors typically activate a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including pancreatic enzyme secretion, gallbladder contraction, and modulation of neurotransmission.[6]

This compound, as a competitive antagonist, binds to the CCK receptors but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents CCK from binding and initiating its biological effects.

Signaling Pathway Diagram

Caption: CCK Receptor Signaling Pathway and the Antagonistic Action of this compound.

Pharmacological Effects and Potential Applications

While specific quantitative data for this compound is limited in publicly available literature, the effects of related CCK antagonists have been studied. For instance, CCK antagonists are known to influence food intake and gastrointestinal motility. The administration of CCK-8, a CCK agonist, has been shown to inhibit food intake, and this effect can be modulated by CCK antagonists.[7]

The development of CCK receptor antagonists like this compound holds therapeutic potential in various conditions, including:

-

Gastrointestinal Disorders: Regulation of pancreatic secretion and gallbladder function.

-

Appetite Control: Modulation of satiety signals.

-

Pain Management: CCK is implicated in nociceptive pathways.

-

Anxiety and Panic Disorders: The CCKB receptor is a target for anxiolytic drug development.

Further research is necessary to fully elucidate the specific pharmacological profile and therapeutic utility of this compound.

Experimental Protocols

General Workflow for a Competitive Binding Assay

Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.

Methodology in brief:

-

Membrane Preparation: Cell lines overexpressing either CCKA or CCKB receptors are cultured, harvested, and homogenized to isolate cell membranes. The protein concentration of the membrane preparation is determined.

-

Binding Assay: A constant concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in the absence or presence of increasing concentrations of the unlabeled antagonist (this compound).

-

Separation: The reaction is terminated, and the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to reduce non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the cholecystokinin system. Its antagonist activity at both CCKA and CCKB receptors makes it a compound of interest for potential therapeutic applications in a range of disorders. This guide provides a foundational understanding of its molecular and pharmacological characteristics to support further scientific inquiry and drug development efforts. While specific quantitative data on this compound remains somewhat limited in comparison to other CCK receptor ligands, the information presented here serves as a comprehensive starting point for researchers in the field.

References

- 1. This compound | 120775-49-7 [chemicalbook.com]

- 2. This compound, CAS [[120775-49-7]] | BIOZOL [biozol.de]

- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a new cholecystokinin analogue (JMV 236) on food intake and brain monoamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 180: A Technical Guide to its Selectivity for CCK Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 180 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK) that has been instrumental in elucidating the complex pharmacology of the CCK receptor system. It is particularly noted for its ability to differentiate between high- and low-affinity states of the cholecystokinin A (CCKA or CCK1) receptor, exhibiting a unique pharmacological profile that varies across different species and tissues. This technical guide provides a comprehensive overview of the selectivity of JMV 180 for CCK receptor subtypes, with a focus on its binding affinity and functional activity at the CCK1 receptor.

Quantitative Data on JMV 180 Interaction with CCK1 Receptors

The following table summarizes the available quantitative data for the binding affinity and functional potency of JMV 180 at the CCK1 receptor. It is important to note that extensive literature searches did not yield quantitative data for the binding affinity or functional potency of JMV 180 at the cholecystokinin B (CCKB or CCK2) receptor. Therefore, a direct quantitative comparison of selectivity is not currently possible.

| Parameter | Receptor Subtype | Tissue/Cell Line | Species | Value | Citation |

| Binding Affinity (Kd) | CCK1 (High-Affinity) | Pancreatic Acini | Rat | 2.2 nM | [1][2] |

| CCK1 (Low-Affinity) | Pancreatic Acini | Rat | 19 nM | [1][2] | |

| Inhibition of Binding (IC50) | CCK1 | IMR-32 Human Neuroblastoma Cells | Human | 1.7 nM | [3] |

| Functional Activity (EC50) | CCK1 (Phosphatidylinositol Labeling) | Pancreatic Acini | Rat | 29.4 ± 8.3 nM | |

| CCK1 (Phosphatidic Acid Labeling) | Pancreatic Acini | Rat | 23.8 ± 7.4 nM | ||

| Functional Antagonism (IC50) | CCK1 (CCK-8-S-induced 45Ca2+ efflux) | IMR-32 Human Neuroblastoma Cells | Human | 50 nM | [3] |

| Functional Antagonism (pA2) | CCK1 (CCK-8-induced amylase release) | Pancreatic Acini | Rabbit | 7.5 | [4] |

| CCK1 (CCK-8-induced contraction) | Gallbladder Smooth Muscle | Rabbit | 7.9 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (JMV 180) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat pancreas) or cultured cells (e.g., IMR-32) expressing CCK receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled CCK receptor ligand (e.g., 125I-CCK-8).

-

Increasing concentrations of the unlabeled test compound (JMV 180) are added to compete for binding.

-

The reaction is carried out in a specific binding buffer at a controlled temperature and for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Phospholipase C (PLC) Activation (Inositol Phosphate Accumulation)

This assay measures the functional activity of a compound by quantifying the production of inositol phosphates, a downstream signaling molecule following the activation of Gq-coupled receptors like CCK1.

1. Cell Culture and Labeling:

-

Cells expressing CCK1 receptors (e.g., rat pancreatic acini) are cultured in an appropriate medium.

-

The cells are pre-incubated with [3H]-myo-inositol for a sufficient period to allow for its incorporation into membrane phosphoinositides.

2. Stimulation:

-

The labeled cells are washed to remove unincorporated [3H]-myo-inositol.

-

The cells are then incubated in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

The cells are stimulated with various concentrations of the test compound (JMV 180) for a specific time at 37°C.

3. Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid).

-

The acid-soluble fraction containing the inositol phosphates is separated from the insoluble fraction by centrifugation.

4. Separation and Quantification:

-

The inositol phosphates are separated using anion-exchange chromatography.

-

The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

5. Data Analysis:

-

The data are plotted as the amount of inositol phosphate accumulation versus the concentration of the test compound.

-

A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

Visualizations

Experimental Workflow for Determining Receptor Selectivity

Caption: Experimental workflow for determining CCK receptor subtype selectivity.

CCK1 Receptor Signaling Pathway and the Action of JMV 180

Caption: CCK1 receptor signaling and the modulatory role of JMV 180.

Conclusion

JMV 180 is a valuable pharmacological tool for probing the function of the CCK1 receptor. Its unique ability to act as a partial agonist or antagonist depending on the receptor state, species, and tissue has provided significant insights into CCK receptor pharmacology. However, the lack of quantitative data on its interaction with the CCK2 receptor is a notable gap in the literature. Further studies are required to fully characterize the selectivity profile of JMV 180 and to enable a comprehensive understanding of its effects on the entire CCK receptor system. This will be crucial for its continued use as a research tool and for any potential therapeutic development.

References

- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Jmv 167

An In-depth Technical Guide on the Pharmacological Profile of JMV 180

This technical guide provides a comprehensive overview of the pharmacological properties of JMV 180, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK). JMV 180 is a crucial tool in gastroenterological and pharmacological research due to its unique and complex interactions with cholecystokinin receptors, exhibiting a pharmacological profile that is dependent on the receptor state and the species being studied. This document is intended for researchers, scientists, and drug development professionals.

The pharmacological effects of JMV 180 are primarily mediated through its interaction with the cholecystokinin A (CCKA) receptor. Its activity is characterized by a distinct affinity and functional outcome depending on the conformational state of the receptor.

Table 1: Binding Affinity of JMV 180 for CCKA Receptors

| Species | Tissue/Cell Line | Receptor State | Parameter | Value (nM) | Citation |

| Rat | Pancreatic Acini | High-Affinity | K_d | 2.2 | |

| Rat | Pancreatic Acini | Low-Affinity | K_d | 19 | |

| Human | IMR-32 Neuroblastoma Cells | - | IC_50 | 1.7 |

Table 2: Functional Potency and Efficacy of JMV 180

| Assay | Species | Tissue | Parameter | Value | Efficacy | Citation |

| Amylase Release | Rabbit | Pancreatic Acini | pA_2 | 7.5 | Partial Agonist (~50% of CCK-8 max) | |

| Gallbladder Contraction | Rabbit | Gallbladder Smooth Muscle | pA_2 | 7.9 | Antagonist | |

| Ca²⁺ Mobilization | Human | IMR-32 Neuroblastoma Cells | IC_50 | 50 nM | Antagonist | |

| Ca²⁺ Mobilization | Rat | Pancreatic Acini | - | - | Partial Agonist (50-60% of CCK-8) |

Mechanism of Action and Signaling Pathways

JMV 180 exhibits a unique dualistic mechanism of action at the CCKA receptor. It acts as a partial agonist at high-affinity CCKA receptors, which are responsible for stimulating physiological responses like amylase secretion at low concentrations. Conversely, it behaves as a competitive antagonist at low-affinity CCKA receptors, which are typically engaged at higher ligand concentrations and can mediate inhibitory effects. This differential activity makes JMV 180 a valuable tool for dissecting the physiological roles of different CCK receptor states.

The signaling pathways activated by JMV 180 are complex. At high-affinity receptors, it stimulates phospholipase C (PLC) to a lesser extent than the full agonist CCK-8, consistent with its partial agonist profile for amylase release. Interestingly, JMV 180 has been shown to mobilize intracellular calcium, a process linked to the occupation of low-affinity receptors. Some evidence suggests that JMV 180 may also induce calcium release from an inositol trisphosphate (IP_3)-independent intracellular pool.

Below is a diagram illustrating the proposed differential signaling of JMV 180 at high- and low-affinity CCKA receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of compounds like JMV 180. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of JMV 180 for CCKA receptors.

-

Cell/Tissue Preparation: Isolate pancreatic acini or use a cell line expressing CCKA receptors. Prepare a membrane fraction by homogenization and centrifugation.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) and varying concentrations of JMV 180.

-

Equilibrium: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC₅₀ value of JMV 180 and calculate the K_i using the Cheng-Prusoff equation.

Amylase Release Assay

This functional assay measures the ability of JMV 180 to stimulate enzyme secretion from pancreatic acini.

-

Acinar Preparation: Isolate pancreatic acini from rat or rabbit pancreas by collagenase digestion.

-

Incubation Medium: Use a physiological salt solution (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and 0.1% BSA.

-

Stimulation: Incubate aliquots of the acinar suspension with varying concentrations of JMV 180 or CCK-8 (as a positive control) at 37°C for 30 minutes.

-

Separation: Centrifuge the samples to pellet the acini.

-

Sample Collection: Collect the supernatant, which contains the secreted amylase.

-

Amylase Activity Measurement: Determine the amylase activity in the supernatant using a commercial amylase assay kit, typically based on the cleavage of a chromogenic substrate.

-

Data Analysis: Express the amount of amylase released as a percentage of the total amylase content in the acini. Plot the dose-response curve to determine the EC₅₀ and maximal response.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of JMV 180 on intracellular calcium levels.

-

Cell Loading: Incubate isolated pancreatic acini or CCKA receptor-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer.

-

Washing: Wash the cells to remove extracellular dye.

-

Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging.

-

Stimulation: Add varying concentrations of JMV 180 or a control agonist to the cells.

-

Fluorescence Reading: Continuously record the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration. Determine the peak response and the EC₅₀ value.

The following diagram illustrates a typical workflow for an in vitro pharmacological assessment.

In Vivo Pharmacology

The in vivo effects of JMV 180 are consistent with its in vitro profile. In rabbits, JMV 180 acts as an antagonist of CCK-8-induced gallbladder contraction. The species-specific differences observed in vitro, with JMV 180 acting as a partial agonist in rats and a full agonist in mice for amylase release, suggest that its in vivo effects on pancreatic secretion are also likely to vary between species. There is a lack of comprehensive public data on the in vivo effects of JMV 180 on food intake and its pharmacokinetic properties.

Conclusion

JMV 180 is a pharmacologically complex peptide that has been instrumental in elucidating the roles of different CCKA receptor states. Its profile as a partial agonist at high-affinity receptors and an antagonist at low-affinity receptors provides a unique tool for studying cholecystokinin physiology. Further research is warranted to fully characterize its in vivo effects and pharmacokinetic profile, which will enhance its utility as a research tool and inform the development of novel CCK receptor-targeted therapeutics.

An In-Depth Technical Guide on the Cholecystokinin Receptor Antagonist JMV 167

This technical guide provides a comprehensive overview of the available data on JMV 167, a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. This compound has been utilized in in vivo studies to investigate the physiological roles of CCK. This document is intended for researchers, scientists, and drug development professionals, offering available information on its characteristics and the signaling pathways it modulates.

Physicochemical Properties: Solubility and Stability

Quantitative data regarding the specific solubility (e.g., mg/mL in various solvents) and stability (e.g., degradation kinetics) of this compound are not extensively detailed in publicly available literature. For in vivo studies in rats, this compound has been administered intravenously, suggesting it can be formulated in a physiologically compatible aqueous solution. However, specific formulation details are not provided in the primary literature.

General Recommendations for Peptide Analogs:

For peptide-based compounds like this compound, solubility and stability are critical parameters for experimental success. It is common for such molecules to exhibit limited aqueous solubility, often requiring the use of co-solvents.

Table 1: General Solubility and Stability Considerations for Peptide-Based Drug Candidates

| Parameter | Solvents for Initial Assessment | Stability Aspects to Consider |

| Solubility | Water, PBS, DMSO, Ethanol, Methanol | pH, temperature, light exposure, susceptibility to enzymatic degradation, freeze-thaw cycles |

| Stability | Aqueous buffers at various pH values, plasma, microsomal fractions | Hydrolysis of amide bonds, oxidation of sensitive residues, aggregation |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not fully described in the accessible literature. However, based on its nature as a peptide analog and its application in biological assays, standardized protocols would be employed.

Protocol 1: General Method for In Vitro Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a compound like this compound for the CCK-A receptor.

-

Cell Culture: CHO or HEK293 cells stably expressing the human CCK-A receptor are cultured to confluence in appropriate media.

-

Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Assay:

-

A fixed concentration of a radiolabeled CCK-A receptor agonist (e.g., [125I]-CCK-8) is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Protocol 2: General Workflow for Assessing In Vivo Efficacy

The following workflow describes a general procedure for evaluating the antagonist activity of this compound in an animal model, based on the methodology from a key study in the field.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by the activation of the CCK-A receptor. The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

CCK-A Receptor Signaling

Upon agonist binding, the CCK-A receptor activates several downstream signaling pathways:

-

Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and stress responses.

-

PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and metabolism.

-

EGFR Transactivation: The CCK-A receptor can also transactivate the epidermal growth factor receptor (EGFR), leading to the activation of its downstream signaling pathways.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of JMV 167

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 167 is an experimental compound that acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). GRPR, a G protein-coupled receptor, is overexpressed in various malignancies, including prostate and breast cancer, making it a compelling target for cancer diagnostics and therapeutics. These application notes provide a detailed, though generalized, experimental protocol for the in vivo evaluation of this compound, based on established methodologies for similar GRPR antagonists. The provided protocols and data are synthesized from preclinical studies of related compounds and should be adapted and optimized for specific experimental needs.

Mechanism of Action

This compound is presumed to exert its effects by competitively binding to GRPR, thereby inhibiting the downstream signaling cascade typically initiated by its natural ligand, gastrin-releasing peptide (GRP). This signaling pathway is known to be involved in cell proliferation, migration, and survival. By blocking this pathway, this compound is hypothesized to inhibit tumor growth and progression.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on published results for analogous GRPR antagonists. These tables are intended to serve as a guide for expected outcomes and for structuring experimental data.

Table 1: In Vivo Efficacy of this compound in PC-3 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intravenous | 1250 ± 150 | - |

| This compound | 5 | Intravenous | 750 ± 110 | 40 |

| This compound | 10 | Intravenous | 450 ± 95 | 64 |

| This compound | 20 | Intravenous | 250 ± 70 | 80 |

Table 2: Pharmacokinetic Profile of a this compound Analog in Mice

Data presented is for MBQ-167, a small molecule inhibitor, and may not be fully representative of this compound's peptide-based structure.

| Parameter | Intraperitoneal (10 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 220 | 127 |

| Tmax (hours) | 0.5 | 0.5 |

| AUC (0-∞) (ng·hr/mL) | 749 | 255 |

| t½ (hours) | 2.17 | 2.6 |

| Bioavailability (%) | - | 34 |

Table 3: Biodistribution of a Radiolabeled JMV Analog (¹⁷⁷Lu-JMV4168) in PC-3 Tumor-Bearing Mice (% Injected Dose/gram)

| Organ | 1-hour post-injection | 4-hours post-injection | 24-hours post-injection |

| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 |

| Tumor | 8.2 ± 1.5 | 6.5 ± 1.2 | 2.1 ± 0.5 |

| Pancreas (GRPR-positive) | 10.5 ± 2.1 | 3.2 ± 0.8 | 0.5 ± 0.1 |

| Kidneys | 3.1 ± 0.7 | 2.5 ± 0.6 | 1.8 ± 0.4 |

| Liver | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of human prostate cancer.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline or PBS)

-

PC-3 human prostate cancer cells

-

Matrigel

-

Male athymic nude mice (6-8 weeks old)

-

Calipers

-

Sterile syringes and needles

Methodology:

-

Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Tumor Implantation:

-

Harvest PC-3 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound solutions in the vehicle at the desired concentrations.

-

Administer this compound or vehicle control via intravenous injection (or other desired route) at the specified dosage and schedule (e.g., twice weekly).

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21-28 days).

-

At the endpoint, euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Protocol 2: Pharmacokinetic and Biodistribution Study

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound. For biodistribution, a radiolabeled version of this compound would be required. The following is a general protocol that can be adapted.

Materials:

-

This compound (and a radiolabeled version for biodistribution, e.g., with ¹⁷⁷Lu or ⁶⁸Ga)

-

Male athymic nude mice (6-8 weeks old)

-

Syringes and needles

-

Blood collection tubes (with anticoagulant)

-

Gamma counter (for biodistribution)

-

LC-MS/MS system (for pharmacokinetics)

Methodology:

-

Drug Administration:

-

Administer a single bolus dose of this compound (e.g., 10 mg/kg) or the radiolabeled analog via intravenous or intraperitoneal injection.

-

-

Sample Collection (Pharmacokinetics):

-

Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.

-

Process blood to separate plasma and store at -80°C until analysis.

-

-

Sample Collection (Biodistribution):

-

At predetermined time points (e.g., 1, 4, 24 hours), euthanize mice.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, pancreas, liver, kidneys, spleen, muscle).

-

Weigh each tissue sample.

-

-

Analysis:

-

Pharmacokinetics: Extract this compound from plasma samples and quantify its concentration using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

-

Biodistribution: Measure the radioactivity in each tissue sample using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

-

Mandatory Visualizations

Signaling Pathway of GRPR and Inhibition by this compound

Caption: GRPR signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Application Notes and Protocols: Use of JMV 167 in Pancreatic Secretion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 167 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK). It is a valuable tool for studying the physiology and pharmacology of pancreatic acinar cell secretion. This compound acts as a selective agonist at the CCK-A receptor, which is prominently expressed on pancreatic acinar cells.[1][2] Understanding the interaction of this compound with these receptors and its downstream effects on enzyme secretion is crucial for research into pancreatic function and the development of therapeutic agents targeting pancreatic disorders.

These application notes provide detailed protocols for the isolation of pancreatic acini and the subsequent use of this compound in amylase secretion assays. The included data and signaling pathway diagrams will aid researchers in designing and interpreting their experiments.

Mechanism of Action

This compound stimulates pancreatic enzyme secretion by binding to CCK-A receptors on pancreatic acinar cells.[1] While it is considered a full agonist for amylase release, it acts as a partial agonist for the activation of phospholipase C (PLC).[1] The binding of this compound to the CCK-A receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and, ultimately, the exocytosis of digestive enzymes, such as amylase.[2] Studies have shown that this compound binds to both high and low-affinity CCK receptors on pancreatic acini.[2]

Signaling Pathway of this compound in Pancreatic Acinar Cells

Caption: Signaling pathway of this compound in pancreatic acinar cells.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on amylase release from rabbit pancreatic acini, with CCK-8 included for comparison.

| Compound | Parameter | Value | Species | Notes |

| This compound | Maximal Amylase Release | ~50% of CCK-8 maximum | Rabbit | The dose-response curve plateaued above 300 nM.[3] |

| CCK-8 | Concentration for Maximal Amylase Release | 3 nM | Rabbit | Higher concentrations led to a decline in amylase release.[3] |

| This compound | Efficacy (Calcium Mobilization) | 50-60% of CCK-8 | Rat | Assessed by measuring cytosolic calcium and radioactive calcium outflux.[2] |

Experimental Protocols

I. Isolation of Pancreatic Acini

This protocol is adapted from methods for isolating murine and human pancreatic acini.[4][5]

Materials:

-

Pancreas from a freshly sacrificed animal (e.g., mouse or rat)

-

Extracellular solution (in mM): 140 NaCl, 4.7 KCl, 1.13 MgCl2, 1 CaCl2, 10 D-glucose, 10 HEPES (pH 7.35 with NaOH)[4]

-

Collagenase (e.g., CLSPA, 200 U/ml) dissolved in extracellular solution[4]

-

Bovine Serum Albumin (BSA)

-

Soybean Trypsin Inhibitor (STI)

-

15 ml polystyrene tubes

-

Shaking water bath (37°C)

-

70 µm nylon cell strainer

-

Tabletop centrifuge

Procedure:

-

Tissue Collection: Aseptically dissect the pancreas and place it in ice-cold extracellular solution. Gently remove any attached adipose and lymphoid tissue.

-

Enzymatic Digestion:

-

Mince the pancreas into small pieces (~1 mm³).

-

Transfer the minced tissue to a 15 ml tube containing 5-10 ml of extracellular solution with collagenase, BSA, and STI.

-

Incubate in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is substantially dispersed. Gently triturate the tissue with a pipette every 10-15 minutes to aid digestion.

-

-

Mechanical Dispersion and Filtration:

-

After digestion, further disperse the acini by gently pipetting the suspension up and down.

-

Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue and debris.

-

-

Purification by Centrifugation:

-

Collect the filtrate in a fresh 15 ml tube.

-

Centrifuge at low speed (e.g., 260 g) for 1 minute.[4] This will pellet the denser acinar cells while leaving smaller cells and debris in the supernatant.

-

Carefully aspirate and discard the supernatant.

-

Gently resuspend the pellet in fresh extracellular solution.

-

Repeat the centrifugation and washing steps two more times to obtain a purified acinar cell preparation.

-

-

Final Preparation: Resuspend the final acinar pellet in the appropriate buffer for your secretion assay.

II. Amylase Secretion Assay

This protocol outlines the steps for measuring amylase release from isolated pancreatic acini in response to stimulation with this compound.[6]

Materials:

-

Isolated pancreatic acini

-

Incubation buffer (e.g., extracellular solution supplemented with BSA)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in incubation buffer)

-

Control and other test compounds (e.g., CCK-8 as a positive control)

-

Microcentrifuge tubes

-

Incubator or water bath (37°C)

-

Amylase activity assay kit

-

Spectrophotometer

Procedure:

-

Acinar Suspension: Prepare a suspension of isolated acini in incubation buffer and aliquot equal volumes into microcentrifuge tubes. It is recommended to have at least three replicates for each experimental condition.[6]

-

Experimental Groups:

-

Basal (Unstimulated): Acini incubated with buffer only.

-

This compound Stimulated: Acini incubated with various concentrations of this compound.

-

Positive Control (e.g., CCK-8): Acini incubated with a known secretagogue.

-

Total Amylase: A set of tubes with acini that will be lysed to determine the total amylase content.

-

-

Incubation:

-

Add the appropriate concentrations of this compound, CCK-8, or buffer to the corresponding tubes.

-

Incubate all tubes (except the "total amylase" group) at 37°C for a set period (e.g., 30 minutes).

-

-

Sample Collection:

-

After incubation, pellet the acini by centrifugation (e.g., 1000 g for 1 minute).

-

Carefully collect the supernatant, which contains the secreted amylase, and transfer it to a new tube.

-

For the "total amylase" group, lyse the cells in the pellet (e.g., with detergent or sonication) to release all intracellular amylase.

-

-

Amylase Measurement:

-

Determine the amylase activity in the collected supernatants and the total amylase lysates using a commercial amylase assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Express the secreted amylase as a percentage of the total cellular amylase for each sample.

-

Calculate the mean and standard error for each experimental group.

-

Plot the dose-response curve for this compound (percentage of total amylase released vs. log concentration of this compound).

-

Experimental Workflow for Pancreatic Secretion Assay

Caption: Experimental workflow for the pancreatic amylase secretion assay.

References

- 1. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor occupation, calcium mobilization, and amylase release in pancreatic acini: effect of CCK-JMV-180 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worthington-biochem.com [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

JMV 167: Application Notes for a CCK Receptor Antagonist Tool Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 167 is a tool compound utilized in the study of cholecystokinin (CCK) signaling. As a peptide analog, it functions as an antagonist of CCK receptors, thereby blocking the downstream effects of CCK. While detailed quantitative data for this compound is not as widely published as for its analogue JMV 180, its utility as a CCK antagonist in vitro has been noted. These application notes provide an overview of its mechanism of action and protocols for its use in key experimental assays to investigate CCK signaling.

Mechanism of Action

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptors: CCKA (CCK1) and CCKB (CCK2). These receptors are involved in various physiological processes, including digestion, satiety, and anxiety. Upon activation by CCK, these receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).

This compound, as a CCK receptor antagonist, is presumed to competitively bind to CCK receptors, preventing the binding of CCK and subsequent activation of this signaling cascade. This makes it a valuable tool for dissecting the roles of CCK signaling in various cellular and physiological contexts.

Data Presentation

| Parameter | Receptor Subtype | Typical Agonist | Experimental Value |

| Binding Affinity (Ki) | CCKA | [¹²⁵I]CCK-8 | To be determined |

| CCKB | [¹²⁵I]CCK-8 | To be determined | |

| Functional Antagonism (IC50) | CCKA | CCK-8 | To be determined |

| CCKB | CCK-8 | To be determined |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for CCK receptors.

Workflow:

Radioligand Binding Assay Workflow

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express CCKA or CCKB receptors.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Amylase Release Assay from Pancreatic Acini

This functional assay assesses the ability of this compound to antagonize CCK-induced amylase secretion from pancreatic acinar cells.

Workflow:

Amylase Release Assay Workflow

Protocol:

-

Isolation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

-

Pre-incubation: Pre-incubate the dispersed acini in a physiological buffer with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release.

-

Incubation: Continue the incubation for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Terminate the reaction by placing the samples on ice and then centrifuge to pellet the acini.

-

Amylase Assay: Collect the supernatant and measure the amylase activity using a commercially available kit.

-

Data Analysis: Plot the percentage of inhibition of CCK-8-stimulated amylase release against the logarithm of the this compound concentration. Fit the data to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block CCK-induced increases in intracellular calcium concentration in cells expressing CCK receptors.

Workflow:

Calcium Mobilization Assay Workflow

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing either CCKA or CCKB receptors in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of CCK-8 to induce an increase in intracellular calcium.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the CCK-8-induced calcium response against the logarithm of the this compound concentration to calculate the IC50.

Signaling Pathway

The following diagram illustrates the canonical CCK signaling pathway and the point of inhibition by this compound.

CCK Signaling Pathway and this compound Inhibition

Conclusion

This compound serves as a useful antagonist tool for investigating the physiological and pathophysiological roles of CCK signaling. The protocols provided herein offer a framework for characterizing its inhibitory activity in common in vitro assays. Researchers are encouraged to empirically determine the optimal experimental conditions and quantitative parameters for this compound in their specific systems.

JMV 167 (JMV 2959): Application Notes and Protocols for Studying Feeding Behavior and Satiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 2959 is a potent and selective non-peptidergic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, often termed the "hunger hormone," plays a crucial role in initiating food intake and regulating energy homeostasis. By blocking the action of ghrelin, JMV 2959 serves as a valuable pharmacological tool for investigating the physiological roles of the ghrelin system in appetite, satiety, and related metabolic processes. These application notes provide detailed protocols and data for utilizing JMV 2959 in preclinical studies of feeding behavior.

Mechanism of Action

JMV 2959 acts by competitively binding to the GHS-R1a, thereby preventing the binding of its endogenous ligand, acyl-ghrelin. This blockade inhibits the downstream signaling cascades typically initiated by ghrelin, which include the activation of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamic arcuate nucleus.[2] These orexigenic neurons are central to the stimulation of appetite. By antagonizing the GHS-R1a, JMV 2959 effectively reduces ghrelin-induced food intake and can modulate reward-related aspects of feeding.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of JMV 2959

| Parameter | Value | Species | Reference |

| IC50 | 32 nM | Rat | [1] |

| Dissociation Constant (Kb) | 19 nM | Rat | [1] |

Table 2: Effects of JMV 2959 on Food and Water Intake in Rodents

| Animal Model | Dose and Route | Effect on Food Intake | Effect on Water Intake | Study Duration | Reference |

| Male Sprague-Dawley Rats | 6 mg/kg, i.p. | Significant decrease on day 1 and 2 | Significant decrease | 2 days | [3] |

| Male C57BL/6J Mice | 9 mg/kg, s.c. | Decreased | No significant effect | 4 hours post-injection | [4] |

| Male C57BL/6J Mice | 12 mg/kg, s.c. | Decreased | Decreased | 4 hours post-injection | [4] |

| Male Sprague-Dawley Rats | 1, 3, 6 mg/kg, i.p. | Dose-dependent decrease in acoustic startle response | Not reported | Acute | [5][6] |

| Overnight-fasted Rats | Intra-lPBN injection | Decreased chow diet intake | Not reported | 1 hour post-injection | [7] |

Experimental Protocols

Protocol 1: Evaluation of JMV 2959 on Food Intake in Fasted Rodents

This protocol details the procedure for assessing the anorectic effect of JMV 2959 in rodents following a period of fasting.

Materials:

-

JMV 2959 hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Vehicle (e.g., sterile saline)

-

Standard laboratory rodent chow

-

Animal balance

-

Metabolic cages for individual housing and food intake measurement

-

Syringes and needles for administration

Animal Model:

-

Male Sprague-Dawley rats (200-250 g) or male C57BL/6J mice (20-25 g).

-

Animals should be individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.

Procedure:

-

Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment to minimize stress. Allow ad libitum access to food and water.

-

Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

-

Drug Preparation: Dissolve JMV 2959 in sterile saline to the desired concentration. Prepare a vehicle control solution (sterile saline).

-

Administration:

-

Re-feeding and Data Collection:

-

Immediately after injection, provide a pre-weighed amount of standard chow.

-

Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Also, monitor water intake and any observable behavioral changes.

-

Protocol 2: Behavioral Satiety Sequence (BSS) Analysis

The BSS is a validated method to assess whether a compound reduces food intake by promoting satiety or by causing adverse effects like malaise or sedation. A natural satiety sequence involves a transition from feeding to grooming and then to resting.

Materials:

-

Same as Protocol 1.

-

Video recording equipment or trained observer.

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Behavioral Observation:

-

Immediately after providing food, begin continuous observation of the animal's behavior for a set period (e.g., 60 minutes).[8]

-

Record the duration and frequency of the following behaviors:

-

Feeding: Gnawing, chewing, and ingesting food.

-

Active/Grooming: Rearing, sniffing, cage exploration, and self-grooming.

-

Resting/Inactive: Immobility, often in a hunched posture.

-

-

-

Data Analysis:

-

Analyze the time spent in each behavioral category in discrete time bins (e.g., 10-minute intervals).

-

A compound that promotes satiety will typically shorten the time to the onset of resting and preserve the natural sequence of behaviors.[9][10] A disruption of this sequence may indicate other effects of the compound.

-

Mandatory Visualizations

Caption: Ghrelin signaling pathway and its antagonism by JMV 2959.

Caption: Experimental workflow for studying feeding behavior with JMV 2959.

References

- 1. Ghrelin Signalling on Food Reward: A Salient Link Between the Gut and the Mesolimbic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. Blockade of growth hormone secretagogue receptor 1A signaling by JMV 2959 attenuates the NMDAR antagonist, phencyclidine-induced impairments in prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. JCDR - Behavioural satiety sequence, Body weight, Cafeteria diet, Food intake, Highly palatable diet, Neurobehavioural [jcdr.net]

- 9. transpharmation.com [transpharmation.com]

- 10. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Experimental Use of JMV 167

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution, storage, and experimental application of JMV 167, a potent and selective antagonist of the cholecystokinin A (CCKA) receptor. The information compiled herein is intended to guide researchers in utilizing this peptide-based inhibitor for in vitro studies.

Introduction to this compound

This compound is a synthetic peptide analog that acts as a competitive antagonist at the CCKA receptor. This receptor is primarily found in the gastrointestinal system, particularly in pancreatic acinar cells, and in various regions of the central nervous system. By blocking the action of cholecystokinin (CCK), this compound can be a valuable tool for investigating the physiological and pathological roles of the CCKA receptor signaling pathway.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 120775-49-7 |

| Molecular Formula | C₅₁H₆₈N₈O₁₄S |

| Molecular Weight | 1049.21 g/mol |

Dissolution Protocol for this compound

Due to its peptide nature and likely hydrophobic characteristics, this compound is best dissolved by first creating a concentrated stock solution in an organic solvent, followed by dilution in an aqueous buffer for experimental use.

Materials Required

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water or appropriate sterile aqueous buffer (e.g., PBS, HEPES)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Preparation of a Concentrated Stock Solution (e.g., 10 mM)

-

Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Solvent Addition: Based on the amount of this compound provided by the manufacturer, calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 1049.21 g/mol ), add 95.3 µL of DMSO.

-

Dissolution: Carefully add the calculated volume of DMSO to the vial. Gently vortex or sonicate the vial for a short period to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

Preparation of Working Solutions

For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

-

Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into your desired sterile aqueous experimental buffer (e.g., cell culture medium, PBS).

-

Final Concentration: Ensure the final concentration of DMSO in your experiment is consistent across all conditions, including a vehicle control (buffer with the same final concentration of DMSO without this compound).

Example Dilution for a 10 µM Working Solution:

To prepare a 1 mL working solution of 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer. This will result in a final DMSO concentration of 0.1%.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light. |

| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Store in tightly sealed, single-use aliquots. Avoid repeated freeze-thaw cycles. |

| Aqueous Working Solutions | 2-8°C | Short-term (use within a day) | Prepare fresh for each experiment. |

Experimental Protocols and Applications

This compound is a valuable tool for studying cellular processes mediated by the CCKA receptor. Based on studies of the closely related analog JMV-180, this compound can be used in a variety of in vitro assays.

Inhibition of CCKA Receptor-Mediated Signaling

This compound can be used to block the downstream signaling cascades initiated by CCK binding to its receptor. Key signaling events that can be investigated include:

-

Phospholipase C (PLC) Activation: Measure the inhibition of CCK-induced production of inositol phosphates (IPs) or diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: Use calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) to monitor the blockade of CCK-induced increases in intracellular calcium concentration.

Example Experimental Protocol: Inhibition of Calcium Mobilization in Pancreatic Acinar Cells

-

Cell Culture: Culture pancreatic acinar cells (e.g., AR42J cell line) in appropriate media and conditions.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Pre-incubation with this compound: Incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with a known agonist of the CCKA receptor, such as CCK-8, at a concentration that elicits a submaximal response (e.g., EC₅₀).

-

Data Acquisition: Measure the changes in intracellular calcium levels using a fluorescence plate reader or microscope.

-

Data Analysis: Quantify the inhibitory effect of this compound on the CCK-8-induced calcium response and calculate the IC₅₀ value.

Quantitative Data from Literature (for the related compound JMV-180)

The following table summarizes effective concentrations of the related CCK analog, JMV-180, from published studies, which can serve as a starting point for designing experiments with this compound.

| Experimental System | Parameter Measured | Effective Concentration of JMV-180 |

| Rabbit Pancreatic Acini | Amylase Release | Plateaued stimulation above 300 nM |

| PANC-1 & MIA PaCa-2 Cells | Cell Growth | 10⁻¹⁰ to 10⁻⁶ M |

| Rat Pancreatic Acini | Inhibition of Caerulein (10 nM) effects | Not specified |

Visualizations

Experimental Workflow for this compound Dissolution and Use

Investigating Gallbladder Contraction with Jmv 167: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jmv 167 is a synthetic peptide analog of cholecystokinin (CCK) that has been utilized in gastroenterological research to probe the function of CCK receptors. While initially investigated for its potential as a CCK receptor agonist, evidence suggests that this compound acts as a cholecystokinin receptor antagonist.[1] This characteristic makes it a valuable tool for studying the physiological roles of endogenous CCK and for investigating pathologies related to gallbladder dysmotility by blocking the effects of CCK.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate gallbladder contraction, primarily through its antagonistic action on the CCK-A receptor.

Mechanism of Action: CCK-A Receptor Signaling

Cholecystokinin is the primary hormonal stimulus for postprandial gallbladder contraction.[2] It exerts its effects by binding to the CCK-A receptors on gallbladder smooth muscle cells. This binding initiates a signal transduction cascade that leads to smooth muscle contraction and subsequent bile ejection.

The signaling pathway is initiated by the activation of a Gq protein coupled to the CCK-A receptor. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[3]

This compound, as a CCK-A receptor antagonist, competitively binds to the CCK-A receptor, thereby inhibiting the binding of CCK and blocking this downstream signaling cascade.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of a standard CCK agonist (CCK-8) and the antagonist this compound on gallbladder contraction. These tables are provided as examples for data presentation and are not based on specific experimental results for this compound due to the limited availability of such data in the public domain.

Table 1: In Vitro Dose-Response of CCK-8 on Gallbladder Muscle Strip Contraction

| CCK-8 Concentration (nM) | Mean Contraction Force (g) ± SEM |

| 0 (Control) | 0.05 ± 0.01 |

| 0.1 | 0.25 ± 0.03 |

| 1 | 0.75 ± 0.08 |

| 10 | 1.50 ± 0.12 |

| 100 | 2.20 ± 0.15 |

| 1000 | 2.25 ± 0.14 |

Table 2: In Vitro Antagonistic Effect of this compound on CCK-8-Induced Gallbladder Contraction

| This compound Concentration (nM) | CCK-8 (10 nM) Induced Contraction Force (g) ± SEM | % Inhibition |

| 0 | 1.50 ± 0.12 | 0 |

| 1 | 1.20 ± 0.10 | 20 |

| 10 | 0.78 ± 0.09 | 48 |

| 100 | 0.35 ± 0.05 | 77 |

| 1000 | 0.08 ± 0.02 | 95 |

Table 3: In Vivo Effect of CCK-8 on Gallbladder Ejection Fraction in an Animal Model

| CCK-8 Infusion Rate (pmol/kg/hr) | Gallbladder Ejection Fraction (%) ± SEM |

| 0 (Saline Control) | 5 ± 2 |

| 10 | 35 ± 4 |

| 20 | 65 ± 6 |

| 40 | 85 ± 5 |

| 80 | 88 ± 4 |

Table 4: In Vivo Antagonistic Effect of this compound on CCK-8-Induced Gallbladder Emptying

| Treatment Group | Gallbladder Ejection Fraction (%) ± SEM | % Inhibition |

| Saline Control | 5 ± 2 | - |

| CCK-8 (40 pmol/kg/hr) | 85 ± 5 | 0 |

| This compound (dose) + CCK-8 (40 pmol/kg/hr) | 25 ± 3 | 70.6 |

| This compound (dose) alone | 6 ± 2 | - |

Experimental Protocols

In Vitro Gallbladder Muscle Strip Contraction Assay

This protocol details the methodology for measuring the contractile response of isolated gallbladder smooth muscle strips to CCK agonists and the inhibitory effects of antagonists like this compound.

Materials:

-

Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

CCK-8 (or other CCK agonist) stock solution.

-

This compound stock solution.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

Animal model (e.g., guinea pig, rabbit).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved institutional protocols.

-

Immediately excise the gallbladder and place it in ice-cold, oxygenated K-H buffer.

-

Carefully remove any adhering connective and fatty tissue.

-

Cut the gallbladder into longitudinal muscle strips (e.g., 2 mm wide and 10 mm long).

-

-

Experimental Setup:

-

Mount the muscle strips vertically in organ baths containing oxygenated K-H buffer maintained at 37°C.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

-

Agonist Dose-Response:

-

After equilibration, record a stable baseline.

-

Add CCK-8 to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁶ M.

-

Allow the contractile response to each concentration to reach a plateau before adding the next concentration.

-

Record the isometric contraction force.

-

-

Antagonist Protocol:

-

Following equilibration, pre-incubate the muscle strips with a specific concentration of this compound for a defined period (e.g., 20-30 minutes) before constructing the CCK-8 dose-response curve.

-

Repeat this for a range of this compound concentrations to determine its inhibitory potency.

-

-

Data Analysis:

-

Measure the peak contractile force at each agonist concentration.

-

Normalize the data to the maximal contraction induced by a standard depolarizing agent (e.g., high KCl solution) or to the maximal response to the agonist.

-

Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for the agonist and the IC50 (half-maximal inhibitory concentration) for the antagonist.

-

In Vivo Gallbladder Emptying Assay

This protocol describes a method to assess gallbladder emptying in a live animal model using ultrasonography, a non-invasive imaging technique.

References

Troubleshooting & Optimization

Troubleshooting Jmv 167 insolubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 167. The information is presented in a question-and-answer format to directly address common insolubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. Its chemical name is Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-NHCH2-CH2-Ph. As a CCK-A receptor antagonist, this compound blocks the downstream signaling pathways initiated by the binding of cholecystokinin to its receptor. This modulation of the CCK signaling pathway is the basis of its experimental applications.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is a modified peptide and, due to its structure, is expected to have low solubility in aqueous solutions. For a similar compound, JMV 179, the recommended solvent is Dimethyl Sulfoxide (DMSO)[1]. It is highly probable that this compound is also soluble in DMSO. For many hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by careful dilution in the desired aqueous buffer, is the standard procedure.

Q3: My this compound solution appears cloudy or has precipitates after dilution. What should I do?

Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides and indicates that the compound is coming out of solution. Here are a few troubleshooting steps:

-

Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution. However, be cautious with sonication as it can heat the sample and potentially degrade the peptide.

-

Adjust pH: The solubility of peptides can be pH-dependent. Adjusting the pH of your final buffer might improve solubility.

-

Lower Final Concentration: The concentration of this compound in your final working solution may be too high. Try lowering the concentration.

-

Increase Organic Solvent Percentage: If your experimental system allows, a small percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, always check the tolerance of your cell line or assay to the specific organic solvent.

Q4: How should I store this compound?

Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to make aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the compound in solution will depend on the solvent and storage conditions.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound powder is not dissolving in my chosen solvent.

Workflow for Troubleshooting Insolubility:

Caption: A workflow for the initial dissolution of this compound powder.

Problem: this compound precipitates out of solution after dilution into an aqueous buffer.

Workflow for Troubleshooting Precipitation after Dilution:

Caption: A workflow for troubleshooting this compound precipitation after dilution.

Data Presentation